molecular formula C19H22N2O3S B14920283 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenylethanone

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B14920283
M. Wt: 358.5 g/mol
InChI Key: VEBWWGGBYUZWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a chemical compound that features a piperazine ring substituted with a benzylsulfonyl group and a phenyl group

Preparation Methods

The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of piperazine derivatives with benzylsulfonyl chloride and phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE include other piperazine derivatives and benzylsulfonyl-substituted compounds. Compared to these, 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Similar compounds include:

  • 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(1H-TETRAZOL-1-YL)ETHANONE
  • 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-(4-METHYLPHENYL)ETHANONE

These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-phenylethanone

InChI

InChI=1S/C19H22N2O3S/c22-19(15-17-7-3-1-4-8-17)20-11-13-21(14-12-20)25(23,24)16-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

VEBWWGGBYUZWAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.